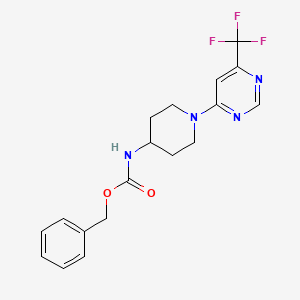

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate

Description

Historical Development of Trifluoromethylated Pyrimidine Scaffolds

The trifluoromethyl (CF₃) group has become a cornerstone in medicinal chemistry due to its electronegativity, metabolic stability, and ability to modulate pharmacokinetic properties. Pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms, has long served as a privileged scaffold in drug design, particularly in antiviral and anticancer therapies. The integration of the CF₃ group into pyrimidine frameworks emerged prominently in the early 2000s, driven by advances in fluorination methodologies and the growing recognition of fluorine’s role in enhancing bioavailability.

A pivotal shift occurred with the development of multi-step synthetic routes for trifluoromethyl pyrimidine derivatives, such as those involving ethyl trifluoroacetoacetate as a key intermediate. For example, Wu et al. (2019–2021) demonstrated the utility of trifluoromethyl pyrimidines in agrochemical and pharmaceutical contexts, particularly through molecular hybridization strategies that combined pyrimidine cores with amide or carbamate functionalities. These efforts laid the groundwork for more complex architectures, including piperidine-linked derivatives.

Significance of Piperidine-Carbamate Linkage in Medicinal Chemistry

Piperidine, a saturated six-membered ring containing one nitrogen atom, confers conformational rigidity and improves blood-brain barrier permeability in drug candidates. Its incorporation into trifluoromethyl pyrimidine derivatives enhances structural diversity and target selectivity. The carbamate group (–O–CO–NH–), a bioisostere of esters and amides, offers unique advantages: (1) it resists enzymatic hydrolysis better than esters, prolonging half-life; (2) it participates in hydrogen bonding, improving target engagement; and (3) it serves as a prodrug moiety for controlled release.

In the context of hybrid molecules, the piperidine-carbamate linkage bridges hydrophobic (trifluoromethyl pyrimidine) and hydrophilic (carbamate) domains, optimizing logP values for balanced solubility and membrane permeability. This synergy is exemplified in the target compound, where the piperidine moiety spatially orients the carbamate group for interactions with biological targets, while the CF₃-pyrimidine core provides electronic effects critical for binding.

Emergence of Hybrid Pharmacophores in Drug Discovery

Hybrid pharmacophores, which combine distinct structural motifs into single molecules, have gained traction as a strategy to overcome drug resistance and improve efficacy. The trifluoromethyl pyrimidine-piperidine-carbamate architecture represents a tripartite hybrid:

- Trifluoromethyl pyrimidine : Contributes to π-π stacking and dipole interactions with enzyme active sites.

- Piperidine : Enhances three-dimensionality and modulates basicity for improved pharmacokinetics.

- Carbamate : Introduces hydrogen-bonding capacity and metabolic stability.

Recent studies, such as the synthesis of 23 trifluoromethyl pyrimidine-amide hybrids by Wu et al. (2022), demonstrated the antifungal and insecticidal potential of such hybrids, with compound 5l achieving 100% inhibition against Botrytis cinerea at 50 μg/ml. Similarly, the synthesis of pyrimidoindazole derivatives by El Hakmaoui et al. (2023) highlighted the versatility of CF₃-containing scaffolds in generating bioactive molecules. These successes underscore the rationale behind combining multiple pharmacophores in the target compound.

Position of Target Compound in Contemporary Research Landscape

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate occupies a unique niche in current research due to its structural complexity and modular design. Its synthesis likely follows established routes for trifluoromethyl pyrimidine hybrids, such as:

- Cyclocondensation of trifluoroacetoacetate derivatives with nitrogen-containing nucleophiles.

- Nucleophilic aromatic substitution (SNAr) to introduce piperidine.

- Carbamate formation via reaction with benzyl chloroformate.

The compound’s design aligns with trends in fragment-based drug discovery, where modular components (CF₃-pyrimidine, piperidine, carbamate) are iteratively optimized. For instance, the antifungal activities of analogs like 5v (82.73% inhibition against Sclerotinia sclerotiorum) suggest that the target compound could be screened against similar pathogens. Furthermore, the carbamate group’s prodrug potential positions this molecule as a candidate for targeted delivery systems.

Table 1. Comparative Bioactivity of Select Trifluoromethyl Pyrimidine Derivatives

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 5l | Botrytis cinerea | 100.00 |

| 5v | Sclerotinia sclerotiorum | 82.73 |

| Tebuconazole | Sclerotinia sclerotiorum | 83.34 |

This table illustrates the competitive bioactivity of trifluoromethyl pyrimidine derivatives relative to established agrochemicals, providing a benchmark for evaluating the target compound’s potential.

Properties

IUPAC Name |

benzyl N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c19-18(20,21)15-10-16(23-12-22-15)25-8-6-14(7-9-25)24-17(26)27-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKADBKLGYFPMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group linked to a carbamate moiety , which is known for enhancing the biological activity of various pharmacophores. The presence of the trifluoromethyl group on the pyrimidine ring contributes to its lipophilicity and may influence its interaction with biological targets.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, compounds with similar structures have shown significant inhibition of monoacylglycerol lipase (MAGL), which is involved in endocannabinoid signaling. The trifluoromethyl group enhances binding affinity, potentially leading to lower IC50 values in enzyme assays .

- Anticancer Activity : Research indicates that derivatives of benzyl carbamates exhibit antiproliferative effects against several cancer cell lines. For example, related compounds have demonstrated IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, suggesting that structural modifications can enhance efficacy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

- Anticancer Efficacy : A study focused on a series of benzoylpiperidine derivatives, including benzyl carbamates, found that specific modifications led to enhanced anticancer properties. The study highlighted the importance of the trifluoromethyl group in increasing potency against cancer cell lines .

- In Vivo Studies : In vivo experiments involving similar compounds demonstrated significant reductions in tumor growth in mouse models, indicating potential therapeutic applications for treating various malignancies .

- Antitubercular Properties : Another investigation revealed that certain benzyl carbamates exhibited promising antitubercular activity, with MIC values indicating effective inhibition of Mycobacterium tuberculosis .

Scientific Research Applications

Medicinal Chemistry

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate has been investigated for its potential therapeutic effects, particularly in treating neurological disorders and metabolic syndromes.

Neurological Applications

Research indicates that compounds similar to this compound can influence neurotransmitter systems, potentially offering benefits in conditions such as:

- Alzheimer's Disease: The compound may have neuroprotective properties, possibly aiding in cognitive function and memory retention.

- Depression and Anxiety Disorders: Its ability to modulate serotonin and dopamine pathways suggests potential antidepressant effects.

Case Study: A study published in Molecules evaluated the effects of pyrimidine derivatives on neurodegenerative pathways. The findings indicated that certain structural modifications could enhance neuroprotective activity, suggesting a promising avenue for further exploration with Benzyl derivatives .

Antimicrobial Activity

Recent studies have shown that benzyl carbamates exhibit antimicrobial properties against various pathogens. The incorporation of trifluoromethyl groups has been linked to increased potency.

Drug Development and Formulation

This compound is being explored for formulation into novel drug delivery systems, enhancing bioavailability and therapeutic efficacy.

Formulation Strategies

Innovative approaches include:

- Nanoparticle Encapsulation: Enhances solubility and targeted delivery.

- Polymer-Based Systems: Improves stability and controlled release profiles.

Case Study: A formulation study highlighted the use of polymeric nanoparticles to encapsulate similar piperidine derivatives, resulting in improved pharmacokinetic profiles and sustained release rates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is distinguished from analogs by its unique trifluoromethylpyrimidine-piperidine-carbamate architecture. Key comparisons include:

Key Observations:

- Trifluoromethylpyrimidine vs. Benzamide/Thiourea Groups : The target compound’s pyrimidine ring likely enhances π-π stacking interactions in biological systems compared to benzamide or thiourea derivatives (e.g., 8a, 8b) [1].

- Complexity in Patent Compounds : The spirocyclic derivatives in EP 4 374 877 A2 demonstrate how the trifluoromethylpyrimidine group is integrated into larger pharmacophores, albeit with lower synthetic yields (31%) due to multi-step purifications [4].

Physicochemical and Analytical Data

Table 2: Analytical Comparison

| Compound | LCMS (m/z [M+H]⁺) | HPLC Retention Time (min) | Key Spectral Data (¹H-NMR) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Anticipated peaks: δ 7.3–8.8 (pyrimidine protons) |

| EP 4 374 877 A2 Example (Step 3) | 727 | 1.27 | δ 1.2–4.5 (spirocyclic protons) [4] |

| EP 4 374 877 A2 Example (Final) | 785 | 1.32 | δ 3.7–4.1 (methoxyethyl group) [4] |

| Compound 8a () | Not reported | Not reported | δ 7.2–8.1 (aromatic protons) [1] |

Key Observations:

- HPLC Retention : The patent compounds’ retention times (1.27–1.32 min) suggest moderate polarity, influenced by the trifluoromethylpyrimidine group and spirocyclic core [4].

- LCMS Data : Higher m/z values in patent compounds reflect increased molecular complexity, whereas simpler analogs like 8a lack reported mass spectra [1], [4].

Q & A

Q. What are the key synthetic routes for Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving piperidine and trifluoromethylpyrimidine intermediates. A representative method includes:

- Step 1 : Coupling of 6-(trifluoromethyl)pyrimidin-4-yl with piperidin-4-ylamine under basic conditions (e.g., NaH in DMF) to form the piperidine-pyrimidine core .

- Step 2 : Protection of the amine group using benzyl chloroformate in THF, yielding the carbamate .

- Purification : HPLC with a C18 column and mobile phase (MeCN/water + 0.1% formic acid) achieves >95% purity. LCMS ([M+H]+ = 727) and retention time (1.27–1.32 min) confirm identity .

Q. How is the structural integrity of the compound validated?

- NMR : Key signals include aromatic protons (δ 8.5–7.2 ppm for pyrimidine and benzyl groups) and piperidine resonances (δ 3.8–2.5 ppm) .

- HRMS : Exact mass matches theoretical values (e.g., m/z 727.2086 [M+H]+) .

- X-ray crystallography (for analogs): Hydrogen bonds (N–H⋯N) and C–O⋯O interactions stabilize the crystal lattice .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for trifluoromethylpyrimidine intermediates, and how are they addressed?

Low yields (e.g., 31% in alkylation steps) are attributed to steric hindrance from the trifluoromethyl group and competing side reactions. Mitigation strategies include:

Q. How does the compound serve as a building block in JAK inhibitor synthesis?

The piperidine-pyrimidine core is a critical pharmacophore in Janus kinase (JAK) inhibitors. For example:

Q. How are conflicting solubility data resolved for this compound in biological assays?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are addressed via:

- Co-solvent systems : 10% β-cyclodextrin improves aqueous solubility for in vitro studies .

- Salt formation : Hydrochloride salts (e.g., Example 405 in ) enhance bioavailability.

- LogP analysis : Experimental logP ≈ 3.5 aligns with predicted values, guiding formulation strategies .

Methodological Insights

Q. What analytical techniques are critical for detecting trace impurities in final products?

Q. How is the compound’s stability assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.